3-(Methoxymethoxy)propanal

Description

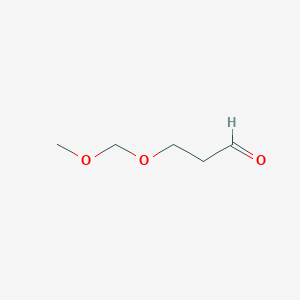

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethoxy)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-5-8-4-2-3-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJKYLZAPXXOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454125 | |

| Record name | Propanal, 3-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109066-05-9 | |

| Record name | Propanal, 3-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-(Methoxymethoxy)propanal from 3-Hydroxypropanal

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the precise manipulation of multifunctional molecules is paramount. 3-(Methoxymethoxy)propanal is a valuable synthetic intermediate, featuring a reactive aldehyde and a protected primary alcohol.[1] This structure allows for selective transformations at the aldehyde functional group while the hydroxyl moiety remains inert, preventing unwanted side reactions.[2] The synthesis of this compound from its precursor, 3-hydroxypropanal, necessitates the strategic application of a protecting group. The methoxymethyl (MOM) ether is an ideal choice for this purpose due to its stability in a variety of reaction conditions, especially basic media, and the availability of reliable methods for its subsequent removal.[2][3]

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-hydroxypropanal. It will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of reaction optimization and product characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthetic transformation.

Chemical Principles and Mechanistic Insights

The core of this synthesis is the protection of the primary alcohol in 3-hydroxypropanal as a methoxymethyl (MOM) ether. This reaction transforms the hydroxyl group into an acetal, which is significantly less reactive.[2] The most common and effective method for introducing the MOM group is through the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.[4]

The Mechanism of MOM Protection

The protection of an alcohol with MOM-Cl typically proceeds via a nucleophilic substitution reaction. The reaction can follow different mechanistic pathways depending on the choice of base.

1. Weak Base Conditions (e.g., N,N-Diisopropylethylamine - DIPEA):

Under these conditions, the alcohol acts as the initial nucleophile, attacking the electrophilic carbon of MOM-Cl. This is followed by deprotonation of the resulting oxonium ion by the weak base to yield the MOM ether and the protonated base.[2]

2. Strong Base Conditions (e.g., Sodium Hydride - NaH):

When a strong base like NaH is employed, the alcohol is first deprotonated to form a more potent nucleophile, the alkoxide. This alkoxide then readily attacks MOM-Cl in a classic Williamson ether synthesis fashion to form the desired product.[2]

It is crucial to note that chloromethyl methyl ether is a potent alkylating agent and a known human carcinogen due to its ability to alkylate DNA base pairs.[2][4] Therefore, extreme caution and appropriate safety measures are mandatory when handling this reagent. Safer alternatives, such as using dimethoxymethane with an acid catalyst, exist but may involve an equilibrium-driven process.[2]

Visualizing the Reaction Workflow

The overall synthetic strategy is a straightforward protection step.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Hydroxypropanal | C₃H₆O₂ | 74.08 | ≥95% | (Typical Supplier) |

| Chloromethyl methyl ether (MOM-Cl) | C₂H₅ClO | 80.51 | ≥98% | (Typical Supplier) |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | (Typical Supplier) |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | (Typical Supplier) |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | (Prepared in-house) |

| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | - | (Prepared in-house) |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | (Typical Supplier) |

| Silica gel | SiO₂ | 60.08 | (for column chromatography) | (Typical Supplier) |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxypropanal (e.g., 5.0 g, 67.5 mmol, 1.0 eq.).

-

Dissolve the 3-hydroxypropanal in anhydrous dichloromethane (DCM, 100 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (e.g., 17.4 g, 23.5 mL, 135 mmol, 2.0 eq.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of MOM-Cl:

-

Slowly add chloromethyl methyl ether (MOM-Cl) (e.g., 6.5 g, 6.1 mL, 80.9 mmol, 1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Safety Note: MOM-Cl is a carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Visualizing the Experimental Workflow

References

Spectroscopic Analysis of 3-(Methoxymethoxy)propanal: A Technical Brief for Researchers

To our valued scientific community:

This document addresses the topic of the spectroscopic characterization of 3-(Methoxymethoxy)propanal (CAS No. 109066-05-9). Our objective was to compile an in-depth technical guide encompassing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

However, a comprehensive search of publicly accessible scientific databases and literature has revealed a significant finding: experimental spectroscopic data for this compound is not currently available.

While the synthesis and use of this compound may be documented in proprietary sources or specialized chemical libraries, its detailed spectral characterization has not been published in the public domain. This presents a unique challenge for researchers and drug development professionals who rely on such data for structural verification, quality control, and mechanistic studies.

Addressing the Data Gap: Proposed Alternatives

In the spirit of scientific advancement and to provide valuable insights for your research, we offer two alternative approaches to approximate the spectroscopic profile of this compound:

-

Predicted Spectroscopic Data: We can generate a theoretical spectroscopic profile for this compound using advanced computational chemistry software. This would include predicted ¹H and ¹³C NMR chemical shifts, a simulated IR spectrum, and a theoretical mass fragmentation pattern. It is crucial to underscore that this data would be theoretical and would require experimental validation.

-

Analysis of a Structurally Related Analog: We can provide a detailed experimental spectroscopic guide for a closely related and well-characterized compound, 3-methoxypropanal (CAS No. 2806-84-0). By comparing the structures of these two molecules, we can extrapolate and discuss the anticipated spectral differences, offering valuable insights into the influence of the methoxymethyl ether functional group.

We believe that either of these approaches would provide a valuable resource for the scientific community in the absence of experimental data for the target compound. We invite you to indicate your preference on how we should proceed. Your feedback will guide the generation of a subsequent, detailed technical document.

Structural Comparison: this compound vs. 3-methoxypropanal

To facilitate your decision, the structural differences between the two compounds are illustrated below. The key distinction is the presence of the acetal group (methoxymethyl ether) in the target compound, which will have a discernible impact on the spectroscopic data, particularly in the NMR spectra.

Figure 1. Comparison of the chemical structures of this compound and 3-methoxypropanal.

We look forward to your guidance on how to best serve your scientific needs.

An In-depth Technical Guide to the Physical Properties of 3-(Methoxymethoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 3-(Methoxymethoxy)propanal (CAS No. 109066-05-9). While experimentally determined data for this specific compound is limited in publicly available literature, this document consolidates known information and supplements it with predicted values from validated computational models. Furthermore, it details the standard experimental methodologies that would be employed to empirically determine these properties, offering a robust framework for laboratory investigation.

Chemical Identity and Structure

This compound is an organic compound featuring both an aldehyde and an ether functional group. Its unique structure influences its physical and chemical behavior, making a thorough understanding of its properties crucial for its application in research and development.

-

IUPAC Name: this compound

-

CAS Number: 109066-05-9

-

Molecular Formula: C₅H₁₀O₃[1]

-

Molecular Weight: 118.13 g/mol [1]

-

Chemical Structure:

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of this compound. It is critical to note that where experimental data is unavailable, values have been estimated using computational methods and should be confirmed through empirical testing.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Appearance | Colorless liquid (predicted) | - |

| Odor | Characteristic (unspecified) | - |

| Boiling Point | Predicted: 155-165 °C at 760 mmHg | Predicted |

| Melting Point | Not available | - |

| Density | Predicted: 1.03 ± 0.06 g/cm³ | Predicted |

| Refractive Index | Predicted: 1.415 ± 0.02 | Predicted |

| Solubility in Water | Predicted: Soluble | Predicted |

| Purity | ≥95% (as supplied by some vendors) | [3][4] |

Note: Predicted values are derived from computational models and should be used as estimates pending experimental verification.

Experimental Determination of Physical Properties

To ensure scientific integrity, the physical properties of this compound must be determined experimentally. The following section outlines the standard protocols for these measurements, providing the causal reasoning behind the experimental choices.

Determination of Boiling Point

The boiling point is a fundamental physical constant that informs purification strategies, such as distillation, and provides an indication of a substance's volatility.

Methodology: Capillary Method (Siwoloboff's Method)

This micro-method is ideal for determining the boiling point of small quantities of a liquid.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination.

Causality and Trustworthiness: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure. The stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure. As the apparatus cools, the point at which the liquid is drawn into the capillary tube signifies the precise temperature where the vapor pressure equals the atmospheric pressure, providing a reliable boiling point measurement.

Determination of Density

Density is a crucial parameter for quality control and for converting between mass and volume.

Methodology: Pycnometer Method

A pycnometer is a flask with a precise, known volume, allowing for the accurate determination of a liquid's density.

Experimental Protocol:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Record the mass of the pycnometer filled with the reference liquid.

-

Calculate the exact volume of the pycnometer.

-

-

Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature.

-

Record the mass of the pycnometer filled with the sample.

-

Calculate the density of the sample using the formula: Density = (Mass of sample) / (Volume of pycnometer)

-

Self-Validating System: The use of a reference liquid of known density for calibration ensures the accuracy of the pycnometer's volume determination. Maintaining a constant temperature is critical as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a liquid compound.

Methodology: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Experimental Workflow:

Caption: Workflow for Refractive Index Measurement.

Expertise and Experience: The refractive index is highly sensitive to temperature and the wavelength of light used. Therefore, it is standard practice to report the refractive index with the temperature and the specific spectral line (commonly the sodium D-line, 589 nm) at which the measurement was made (nDT).

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its application in formulations, reactions, and purification processes.

Methodology: Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, etc.).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Analysis:

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., gas chromatography, HPLC, or UV-Vis spectroscopy after appropriate derivatization).

-

Authoritative Grounding: The shake-flask method provides the thermodynamic or equilibrium solubility, which is a well-defined and reproducible physical constant. This is distinct from kinetic solubility, which can be influenced by the experimental conditions.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound with detailed physical properties is not widely available, preliminary information suggests that it should be handled with care. As an aldehyde, it may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While there is a notable absence of extensive experimental data in the public domain, the combination of available information, predicted values, and detailed experimental protocols offers a comprehensive resource for researchers. The methodologies outlined herein provide a clear path for the empirical validation of the predicted properties, ensuring the generation of reliable data for the advancement of scientific and drug development endeavors.

References

Safety and handling of "3-(Methoxymethoxy)propanal"

An In-depth Technical Guide to the Safety and Handling of 3-(Methoxymethoxy)propanal

For research, scientific, and drug development professionals, the proficient handling of specialized chemical intermediates is paramount to ensuring both laboratory safety and experimental integrity. This compound is a bifunctional molecule featuring a reactive aldehyde group and a methoxymethyl (MOM) protected primary alcohol.[1] This structure makes it a valuable building block in multi-step organic synthesis, allowing for selective transformations at the aldehyde terminus while the hydroxyl group remains masked.[1]

Physicochemical Properties and Identification

A clear understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 109066-05-9 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Not specified; likely a liquid | Inferred |

| Boiling Point | Not available | N/A |

| Storage | Room temperature, dry | [1] |

Hazard Identification and GHS Classification (Inferred)

The hazard profile of this compound is derived from the reactivity of the aldehyde group and the chemical nature of the MOM ether. Aldehydes, particularly those with low molecular weight, are often flammable, volatile, and can cause irritation to the skin, eyes, and respiratory tract.[2] The MOM ether is an acetal, which is generally stable but can hydrolyze under acidic conditions to release methanol and formaldehyde, both of which are toxic.[3][4]

Based on the closely related structure of 3-methoxypropanal and general aldehyde chemistry, the following GHS classification should be conservatively assumed.

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source (Analog) |

| Flammable Liquids | H225: Highly flammable liquid and vapor | Danger | 🔥 | [2] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | ❗ | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ | [2] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | ❗ | [2] |

| STOT, Single Exposure | H335: May cause respiratory irritation | Warning | ❗ | [2] |

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before handling any chemical. This involves identifying hazards, evaluating risks, and implementing control measures.

Caption: Risk assessment workflow for handling this compound.

Safe Handling, Storage, and Emergency Procedures

Engineering Controls:

-

All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Use explosion-proof equipment and ensure proper grounding and bonding of containers during transfers to prevent static discharge, a potential ignition source.[6][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[8]

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before use and wash hands thoroughly after handling.[5][8]

-

Clothing: Wear full-length pants and closed-toe shoes to cover all exposed skin on the lower body.[8]

Storage and Stability:

-

Store in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[9][10]

-

Keep containers tightly closed and upright to prevent leakage.[5][11]

-

Incompatibilities: Segregate from strong oxidizing agents and acids.[9] The MOM ether linkage is acid-labile and contact with acids can cause decomposition.[3][4]

Spill and First Aid Procedures:

-

Spills: In the event of a spill, eliminate all ignition sources immediately.[12] Absorb the spill with an inert material (e.g., sand or vermiculite), place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Reactivity Profile and Deprotection Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde is available for standard transformations (e.g., oxidation, reduction, olefination, reductive amination), while the MOM-protected alcohol remains stable under a wide range of non-acidic conditions.

Stability of the MOM Ether: The methoxymethyl (MOM) ether is stable to strongly basic and nucleophilic conditions, as well as many oxidizing and reducing agents.[3][14] This stability allows for extensive chemical modification at the aldehyde position without premature cleavage of the protecting group.

Acid-Catalyzed Deprotection: The MOM group is an acetal and is readily cleaved under acidic conditions.[3] The mechanism involves protonation of the ether oxygen, followed by elimination of methanol to form an oxonium ion, which is then hydrolyzed by water. This lability is a critical consideration in synthetic planning, as any acidic reagents or workup conditions can lead to unintended deprotection.

References

- 1. This compound [myskinrecipes.com]

- 2. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. wcu.edu [wcu.edu]

- 6. recochem.com [recochem.com]

- 7. Mobile [my.chemius.net]

- 8. csub.edu [csub.edu]

- 9. fishersci.com [fishersci.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. web.stanford.edu [web.stanford.edu]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. MOM Ethers [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Chemoselective Reactions on the Aldehyde Moiety of 3-(Methoxymethoxy)propanal

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing selective chemical transformations on the aldehyde functional group of 3-(Methoxymethoxy)propanal. This bifunctional molecule, featuring both a reactive aldehyde and a stable methoxymethyl (MOM) ether protecting group, serves as a valuable building block in multi-step organic synthesis.[1] The key to its utility lies in the ability to manipulate the aldehyde while preserving the MOM ether. This guide explains the causality behind experimental choices, offers validated, step-by-step protocols for key reactions, and is grounded in authoritative chemical principles.

Introduction: The Chemoselectivity Challenge

This compound is an aliphatic aldehyde that contains a MOM-protected primary alcohol. This structure presents a classic chemoselectivity challenge: how to exploit the reactivity of the aldehyde without compromising the integrity of the acid-labile MOM ether.[2] The MOM (methoxymethyl) group is an acetal, which is notably stable under neutral, basic, nucleophilic, and many reductive and oxidative conditions. However, it is readily cleaved by acid.[3][4][5][6] Understanding this stability profile is paramount for designing successful and high-yielding synthetic routes.

The aldehyde carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity allows for a wide array of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and the formation of new carbon-carbon bonds.[7][8] The protocols detailed herein are designed to achieve these transformations with high selectivity.

Foundational Principle: Stability of the MOM Ether

The success of any selective reaction on this compound hinges on the stability of the MOM ether. Choosing reaction conditions that are orthogonal to the MOM group's lability is the core principle. The following table summarizes the general stability of MOM ethers, providing a predictive framework for reagent selection.

| Condition Type | Reagents / Environment | MOM Ether Stability | Rationale & References |

| Acidic | Strong Brønsted Acids (HCl, H₂SO₄), many Lewis Acids (ZrCl₄, MgBr₂), p-TsOH | Labile | The acetal linkage is readily hydrolyzed under acidic conditions. Cleavage is often rapid, even at room temperature.[3][4][9][10] |

| Basic | Strong Bases (NaOH, KOH, t-BuOK), Organolithiums (n-BuLi), Grignard Reagents (RMgX), LDA | Stable | Ethers and acetals are generally inert to basic and nucleophilic conditions, which do not facilitate the C-O bond cleavage.[3][5] |

| Reductive | Hydride Reagents (NaBH₄, LiAlH₄, DIBAL-H), Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Stable | These conditions are not electrophilic enough to activate the acetal for cleavage.[3] |

| Oxidative | CrO₃, KMnO₄, Pinnick (NaClO₂), Swern, Dess-Martin Periodinane (DMP) | Stable | The MOM ether is inert to most common oxidants used for transforming alcohols or aldehydes.[3] |

Strategic Transformations of the Aldehyde Group

This section details protocols for three fundamental and selective transformations of the aldehyde in this compound. The choice of reagents and conditions in each protocol is deliberately made to ensure the preservation of the MOM ether.

References

- 1. This compound [myskinrecipes.com]

- 2. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MOM Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. jackwestin.com [jackwestin.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 10. benchchem.com [benchchem.com]

Application Note & Protocols: Strategic Execution of the Wittig Reaction on 3-(Methoxymethoxy)propanal

Abstract: This document provides a comprehensive guide for performing the Wittig reaction on 3-(Methoxymethoxy)propanal, a substrate featuring an acid-labile methoxymethyl (MOM) protecting group. We delve into the mechanistic principles that govern stereochemical outcomes, offering detailed, field-proven protocols for the selective synthesis of both (E)- and (Z)-alkenes. Critical experimental parameters, including the choice of ylide, base, and solvent, are discussed in the context of preserving the integrity of the MOM ether throughout the reaction sequence. This guide is intended for researchers and process chemists in the pharmaceutical and fine chemical industries who require precise and reliable methods for C=C bond formation on sensitive substrates.

Introduction: The Challenge of Olefination on a Protected Substrate

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[1] Its value lies in the unambiguous placement of the double bond, which forms precisely where the carbonyl group was located.[2] The reaction involves the interaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), proceeding through a cycloaddition mechanism to yield the desired alkene and triphenylphosphine oxide.[3]

Our substrate of interest, this compound, is a valuable synthetic intermediate featuring a free aldehyde for olefination and a MOM-protected primary alcohol.[4] The MOM group is stable under a variety of basic and weakly acidic conditions but is highly susceptible to cleavage under strongly acidic conditions.[5] This presents the central challenge: executing the Wittig reaction, including the ylide formation and subsequent workup, while ensuring the MOM group remains intact. This guide provides the strategic framework and detailed protocols to navigate this challenge successfully.

Core Principles: Ylide Stability and Stereochemical Control

The stereochemical outcome of the Wittig reaction is not arbitrary; it is a direct function of the electronic nature of the phosphorus ylide employed. Understanding this principle is paramount to designing a successful synthesis. Ylides are broadly classified into two categories: non-stabilized and stabilized.

-

Non-Stabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanionic carbon. They are highly reactive, strong bases that must be generated and used under inert, anhydrous conditions.[6] Their reactions are typically under kinetic control, proceeding rapidly through a less stable syn-oxaphosphetane intermediate to predominantly yield (Z)-alkenes .[6][7]

-

Stabilized Ylides: These ylides feature an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanion. This delocalizes the negative charge through resonance, making the ylide less reactive and more stable—some are even commercially available as solids.[8][9] The initial cycloaddition becomes reversible, allowing the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate. This pathway leads to the selective formation of (E)-alkenes .[10][11]

The choice of base for ylide generation is directly tied to the ylide's stability. Non-stabilized ylides require very strong bases (e.g., n-BuLi, NaHMDS), whereas stabilized ylides can be formed with weaker bases such as sodium hydride or even sodium carbonate.[7][12][13]

Experimental Design and Protocols

A successful Wittig reaction begins with the preparation of the phosphonium salt, the precursor to the ylide. The following sections provide step-by-step protocols for the entire workflow, from salt preparation to the final olefination, with specific considerations for MOM group stability.

Preparation of the Phosphonium Salt (General Protocol)

The phosphonium salt is typically prepared via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[2][14]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile).

-

Add the desired alkyl halide (1.0-1.1 eq). For example, to synthesize a propylidene group, use 1-bromopropane.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by the precipitation of the white phosphonium salt.

-

After cooling to room temperature, collect the solid salt by filtration.

-

Wash the salt thoroughly with a non-polar solvent like diethyl ether or hexane to remove any unreacted triphenylphosphine.

-

Dry the salt under vacuum. It is often hygroscopic and should be stored in a desiccator.

Protocol 1: (Z)-Alkene Synthesis via a Non-Stabilized Ylide

This protocol is designed for maximum (Z)-selectivity and requires strict anhydrous and inert conditions. The use of salt-free ylides (e.g., generated with NaHMDS or KHMDS) is crucial for preventing equilibration that can lead to the (E)-isomer.[11]

Materials:

-

Alkyltriphenylphosphonium salt (e.g., Propyltriphenylphosphonium bromide, 1.1 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Generation:

-

Add the finely ground phosphonium salt to an oven-dried, three-neck flask under an inert atmosphere.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add the NaHMDS solution dropwise via syringe. The solution will typically develop a characteristic color (often orange or deep red), indicating ylide formation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve this compound in a small amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Stir the reaction at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight. Monitor reaction completion by TLC.

-

-

Workup & Purification (MOM-Compatible):

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Crucially, avoid any acidic wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent MOM cleavage.

-

Protocol 2: (E)-Alkene Synthesis via a Stabilized Ylide

This protocol is generally less demanding due to the higher stability of the ylide.[8]

Materials:

-

Stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, Ph₃P=CHCO₂Et, 1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous dichloromethane (DCM) or THF

Procedure:

-

Reaction Setup:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add the stabilized ylide in one portion at room temperature. These ylides are often air-stable solids.[8]

-

-

Wittig Reaction:

-

Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux (typically 40 °C for DCM).

-

Monitor the reaction for the disappearance of the aldehyde by TLC (typically 4-12 hours).

-

-

Workup & Purification:

-

Concentrate the reaction mixture directly under reduced pressure.

-

The major byproduct, triphenylphosphine oxide, can often be partially removed by trituration with a non-polar solvent like hexane or a mixture of hexane/ether, where the oxide is less soluble.

-

Purify the residue by flash column chromatography using a neutral or slightly basic mobile phase (e.g., hexane/ethyl acetate with 0.5-1% triethylamine).

-

Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of (E)-alkenes, particularly α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the Wittig reaction.[15] It utilizes phosphonate carbanions, which are more nucleophilic than the corresponding Wittig ylides.[16] A significant advantage is that the byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying purification.[17]

Protocol Synopsis:

-

Deprotonate a phosphonate ester (e.g., triethyl phosphonoacetate) with a suitable base (NaH is common) in an aprotic solvent like THF.[17]

-

Add this compound to the resulting phosphonate carbanion.

-

The reaction typically proceeds smoothly at room temperature to yield the (E)-alkene with very high selectivity.[16]

-

Workup involves an aqueous quench and extraction. The phosphate byproduct remains in the aqueous layer.

Summary of Reaction Conditions

The selection of reagents is critical for achieving the desired outcome while preserving the MOM protecting group.

| Desired Product | Reagent Type | Recommended Base | Solvent | Key Conditions | Expected Outcome |

| (Z)-Alkene | Non-stabilized Ylide (e.g., Ph₃P=CH-Alkyl) | NaHMDS, KHMDS | Anhydrous THF | Low temp (-78°C), inert atm., salt-free | Predominantly (Z)-isomer |

| (E)-Alkene | Stabilized Ylide (e.g., Ph₃P=CH-CO₂R) | None (if isolated) or K₂CO₃, NaH | DCM, THF, Toluene | Room temp or gentle heat | Predominantly (E)-isomer |

| (E)-Alkene | HWE Reagent (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, t-BuOK | Anhydrous THF, DME | 0°C to room temp | High (E)-selectivity, easy workup |

| (E)-Alkene | Schlosser Mod.[18] (Non-stab. Ylide) | n-BuLi, then PhLi or t-BuOK | Anhydrous THF/Ether | Very low temp (-78°C), proton source | High (E)-selectivity |

Conclusion

The successful olefination of this compound via the Wittig reaction is readily achievable with careful selection of reaction conditions. The primary directive is the preservation of the acid-labile MOM protecting group, which necessitates the avoidance of acidic reagents and workup conditions. Stereochemical control is dictated by the choice of ylide: non-stabilized ylides under kinetic, salt-free conditions afford (Z)-alkenes, while stabilized ylides or the related HWE reaction provide reliable access to (E)-alkenes. The protocols outlined herein provide a robust framework for researchers to confidently and selectively synthesize a variety of alkene products from this valuable intermediate.

References

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. This compound [myskinrecipes.com]

- 5. academic.oup.com [academic.oup.com]

- 6. adichemistry.com [adichemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. synarchive.com [synarchive.com]

Application Notes and Protocols for the Grignard Reaction with 3-(Methoxymethoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds. This guide provides an in-depth technical overview and a detailed experimental protocol for the reaction of a Grignard reagent with 3-(methoxymethoxy)propanal. The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality, allowing for the selective nucleophilic addition to the aldehyde. This application note is designed to equip researchers with the necessary knowledge to successfully execute this transformation, troubleshoot potential issues, and understand the underlying chemical principles.

Introduction: Strategic Importance in Synthesis

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a classic and powerful method for the synthesis of secondary alcohols.[1][2] In the context of complex molecule synthesis, it is often necessary to mask reactive functional groups to prevent undesired side reactions. The substrate, this compound, features a hydroxyl group protected as a methoxymethyl (MOM) ether. The MOM group is an ideal choice for this transformation due to its stability under the strongly basic conditions of the Grignard reaction while being readily cleavable under acidic conditions, which can often be integrated into the reaction workup.[3] This strategy allows for the selective formation of a new carbon-carbon bond at the aldehyde carbonyl, leading to the synthesis of valuable 1,4-alkoxy-alcohol derivatives, which are versatile intermediates in the synthesis of natural products and pharmaceutical agents.

Mechanistic Rationale and Key Considerations

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[4] The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the secondary alcohol.

The Role of the MOM Protecting Group

The methoxymethyl (MOM) ether is an acetal-type protecting group. It is stable to a wide range of nucleophilic and basic reagents, making it compatible with the highly basic Grignard reagent.[3] The stability of the MOM group is crucial as a free hydroxyl group would be deprotonated by the Grignard reagent, consuming the reagent and preventing the desired addition to the aldehyde.

Reaction Conditions and Solvent Choice

Grignard reactions are notoriously sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), must be used.[5][6] These etheral solvents are essential as they solvate the magnesium atom of the Grignard reagent, stabilizing it and preventing aggregation.

Visualizing the Reaction Pathway and Workflow

To provide a clear understanding of the chemical transformation and the experimental process, the following diagrams have been generated.

Caption: Mechanism of the Grignard Reaction with this compound.

Caption: Step-by-step experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the addition of a Grignard reagent to this compound. The specific Grignard reagent used will determine the "R" group in the final product. For this example, we will consider the use of ethylmagnesium bromide.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| Magnesium Turnings | Mg | 24.31 | 0.29 g | 0.012 | Activated |

| Bromoethane | C₂H₅Br | 108.97 | 1.20 g (0.81 mL) | 0.011 | Anhydrous |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 30 mL | - | Dry, inhibitor-free |

| This compound | C₅H₁₀O₃ | 118.13 | 1.18 g | 0.010 | Anhydrous |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~20 mL | - | For quenching |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For chromatography |

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all joints are well-sealed. The entire apparatus should be under an inert atmosphere (Nitrogen or Argon).

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until the purple iodine vapor is visible, then allow it to cool.

-

Initiation: Add 10 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromoethane in 10 mL of anhydrous diethyl ether. Add approximately 1 mL of the bromoethane solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. If the reaction does not start, gentle warming may be required.[7]

-

Formation: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a cloudy, greyish mixture.

Part B: Reaction with this compound

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Aldehyde Addition: Dissolve this compound in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 20 mL).

-

Washing and Drying: Combine all the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected secondary alcohol.

Part D: Optional Deprotection of the MOM Group

-

Acidic Hydrolysis: The MOM group can be removed by treating the purified product with an acid, such as HCl in methanol or aqueous HCl in THF.[8] The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, neutralize the acid with a base (e.g., saturated aqueous NaHCO₃), extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the final 1,4-diol.

Troubleshooting and Field-Proven Insights

-

Failure to Initiate Grignard Formation: This is the most common issue. Ensure all glassware is scrupulously dry. Activating the magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings can be effective.

-

Low Yield: Incomplete reaction or side reactions can lead to low yields. Ensure the dropwise addition of the aldehyde is slow, especially at the beginning, to prevent dimerization or enolization.

-

Formation of Wurtz Coupling Product: This side product (R-R) can form if the concentration of the alkyl halide is too high during the Grignard formation. Slow addition of the alkyl halide to the magnesium suspension is key.

-

Premature Quenching: The presence of any moisture will destroy the Grignard reagent. Ensure all reagents and solvents are anhydrous.

Conclusion

The Grignard reaction of this compound provides a reliable and versatile method for the synthesis of protected 1,4-alkoxy-alcohols. Careful attention to anhydrous conditions and reaction temperature control are paramount for success. The use of the MOM protecting group is a strategic choice that allows for the selective transformation of the aldehyde in the presence of a hydroxyl group. This protocol, along with the provided mechanistic insights and troubleshooting guide, should serve as a valuable resource for chemists in both academic and industrial research settings.

References

Reductive amination of "3-(Methoxymethoxy)propanal"

An Application Guide for the Synthesis of Amines via Reductive Amination of 3-(Methoxymethoxy)propanal

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its efficiency in constructing carbon-nitrogen bonds.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of this compound. This substrate presents a unique challenge due to the presence of an acid-sensitive methoxymethyl (MOM) ether protecting group.[2] We will delve into the mechanistic underpinnings, strategic selection of reagents, and provide a detailed, field-proven protocol that ensures high yields while preserving the integrity of the protecting group. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the methodology effectively.

Introduction: The Strategic Importance of Reductive Amination

The direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines.[3] Reductive amination, also known as reductive alkylation, elegantly circumvents this issue by converting a carbonyl group into an amine through an intermediate imine or iminium ion.[4] This one-pot reaction is renowned for its high efficiency, broad substrate scope, and operational simplicity, making it a preferred method for synthesizing secondary and tertiary amines.[3][5]

The substrate of focus, this compound, contains a terminal aldehyde, which is the reactive handle for this transformation, and a MOM-protected primary alcohol. The MOM group is an acetal, stable under a variety of oxidative, reductive, and basic conditions, but notably labile under acidic conditions.[6][7] Therefore, the successful amination of this molecule hinges on a carefully orchestrated reaction environment that facilitates the core transformation without compromising the protecting group.

Mechanistic Pathway and Critical Control Points

The reductive amination process unfolds in two principal stages that occur in situ:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This forms an unstable hemiaminal intermediate.[4] Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration to yield a Schiff base (imine), which is subsequently protonated to form a reactive iminium ion.[8][9] The removal of water drives the equilibrium towards imine formation.[4]

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[8][10]

The critical challenge with this compound is that the acidic conditions which can catalyze imine formation can also cleave the MOM ether.[6][11] This necessitates the use of a reducing agent that is effective under neutral or very mildly acidic conditions and is chemoselective for the iminium ion over the starting aldehyde.

Caption: The reaction pathway from aldehyde and amine to the final amine product.

Reagent Selection: The Key to Chemoselectivity

The Reducing Agent: Sodium Triacetoxyborohydride (STAB)

The choice of reducing agent is paramount. While powerful reductants like LiAlH₄ or NaBH₄ would readily reduce the starting aldehyde, they are unsuitable for one-pot reductive aminations.[12] Sodium cyanoborohydride (NaBH₃CN) is a classic choice, but its high toxicity (release of HCN gas upon acidification) makes it less desirable.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation.[1][13]

-

Enhanced Selectivity: The three electron-withdrawing acetoxy groups render STAB a milder reducing agent than sodium borohydride.[14] It reduces iminium ions much faster than it reduces aldehydes or ketones, allowing the one-pot procedure to proceed with high fidelity.[1][14]

-

Mild Conditions: STAB is effective in aprotic solvents without the need for strong acid catalysis, which is ideal for preserving the MOM group.[13][14]

-

Safety Profile: It is significantly safer to handle than NaBH₃CN as it does not generate toxic byproducts.[1]

Solvent and Additives

Aprotic solvents are preferred for reactions involving STAB as it is water-sensitive.[1]

-

1,2-Dichloroethane (DCE): Often the preferred solvent, providing excellent solubility for most substrates and reagents.[13][14]

-

Dichloromethane (DCM) & Tetrahydrofuran (THF): Viable alternatives that also perform well.[13]

While a catalytic amount of acetic acid is sometimes used to accelerate imine formation with ketones, it is not recommended for this specific substrate due to the acid-lability of the MOM group. For aldehydes, the reaction generally proceeds efficiently without an acid catalyst.[13][14]

Protocol Design and Optimization Parameters

A successful reductive amination requires balancing several variables. The following table provides a starting point for optimization.

| Parameter | Primary Amine (R-NH₂) | Secondary Amine (R₂NH) | Rationale & Field Insights |

| Aldehyde | 1.0 eq | 1.0 eq | The limiting reagent. |

| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq | A slight excess can help drive imine formation. |

| STAB | 1.2 - 1.5 eq | 1.2 - 1.5 eq | An excess is required to ensure complete reduction of the intermediate iminium ion. |

| Solvent | DCE, DCM, or THF | DCE, DCM, or THF | DCE is generally the most reliable choice.[13][14] Ensure the solvent is anhydrous. |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | The reaction is typically run at room temperature. Initial cooling to 0°C during STAB addition can help control any exotherm. |

| Reaction Time | 2 - 24 hours | 2 - 24 hours | Monitor by TLC or LC-MS until the starting aldehyde is consumed. |

| Key Challenge | Over-alkylation: The product, a secondary amine, can react with another molecule of aldehyde to form a tertiary amine. | Steric hindrance can slow down the reaction rate. | To prevent dialkylation with primary amines, a stepwise procedure (pre-forming the imine before adding the reductant) can be employed.[13][15] |

Detailed Experimental Protocol

This protocol describes the reductive amination of this compound with benzylamine as a representative primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Caption: Step-by-step workflow for the reductive amination protocol.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1-0.2 M concentration).

-

Amine Addition: Add benzylamine (1.1 eq) to the solution. Allow the mixture to stir at room temperature for 20-30 minutes. This allows for the initial equilibrium formation of the hemiaminal/imine.

-

Reduction: Cool the flask to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes. Causality: Portion-wise addition at low temperature helps to control the reaction exotherm and ensures the rate of reduction does not violently outpace the rate of imine formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting aldehyde.

-

Work-up: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude amine product can then be purified by flash column chromatography on silica gel.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive STAB (hydrolyzed).2. Insufficient reaction time.3. Water in the reaction. | 1. Use a fresh bottle of STAB or purchase from a reliable supplier.2. Allow the reaction to run longer, monitoring periodically.3. Use anhydrous solvent and dry glassware thoroughly. Consider adding 3Å or 4Å molecular sieves. |

| MOM Group Cleavage | 1. Acidic contaminants in reagents or solvent.2. Work-up conditions were too acidic. | 1. Use high-purity, neutral reagents. Avoid adding any acid catalyst.2. Ensure the quenching and washing steps are performed with a basic solution (e.g., NaHCO₃). |

| Dialkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde. | 1. Use a 1:1 stoichiometry of aldehyde to amine.2. Perform a stepwise reaction: form the imine first in MeOH, remove the solvent, then redissolve in DCE and add STAB.[15] |

| Alcohol Byproduct Formation (R-CH₂OH) | STAB reduced the starting aldehyde before imine formation. | This is rare with STAB but can indicate a very slow imine formation. Ensure proper mixing and consider a slightly higher concentration. |

| Difficult Purification | Amines can streak on silica gel. | 1. Pre-treat the silica gel with triethylamine (e.g., eluent containing 1% Et₃N).2. Use an alternative purification like an SCX (Strong Cation Exchange) cartridge to capture the amine, which is then eluted with an ammonia/methanol solution. |

Conclusion

The reductive amination of this compound is a highly effective transformation when conducted with careful consideration for the acid-sensitive MOM protecting group. The use of sodium triacetoxyborohydride is critical, offering the necessary chemoselectivity to reduce the intermediate iminium ion in preference to the aldehyde under mild, neutral conditions. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can reliably synthesize a diverse range of secondary and tertiary amines from this valuable building block, paving the way for further molecular complexity in drug discovery and development.

References

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. adichemistry.com [adichemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 14. Sodium triacetoxyborohydride [organic-chemistry.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note & Protocols: Selective Deprotection of the Methoxymethyl (MOM) Group in 3-(Methoxymethoxy)propanal

Introduction: The Strategic Role of the Methoxymethyl (MOM) Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities due to its facile introduction and notable stability across a broad spectrum of non-acidic reaction conditions, including those involving organometallics, strong bases, and various reducing and oxidizing agents.[1][2] Structurally, the MOM group is an acetal, which accounts for its robustness in neutral to basic media (pH 4-12) and its lability under acidic conditions.[2][3]

The substrate of interest, "3-(Methoxymethoxy)propanal," presents a specific challenge: the selective cleavage of the MOM ether to reveal the primary alcohol, yielding 3-hydroxypropanal, without inducing deleterious side reactions of the aldehyde moiety. Aldehydes are susceptible to polymerization, aldol reactions, or oxidation, particularly under harsh conditions. Therefore, the choice of deprotection methodology must be carefully considered to ensure high yield and purity of the target molecule.

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the deprotection of the MOM group in this compound, designed for researchers and professionals in synthetic chemistry and drug development.

The Mechanism of Acid-Catalyzed MOM Deprotection

The cleavage of a MOM ether is most commonly achieved via acid-catalyzed hydrolysis.[1] The reaction proceeds through the protonation of one of the ether oxygens, which activates the acetal system. The more favorable pathway involves protonation of the methoxy-derived oxygen, leading to the formation of a resonance-stabilized oxonium ion and the elimination of methanol. A subsequent nucleophilic attack by water on the carbocation regenerates the free alcohol and produces formaldehyde as a byproduct.[1][4]

Alternatively, protonation can occur at the oxygen atom attached to the parent molecule, leading to a hemiacetal intermediate that subsequently decomposes to the desired alcohol and formaldehyde.[4]

Caption: Acid-catalyzed deprotection of a MOM ether.

Comparative Analysis of Deprotection Strategies

The selection of a deprotection method is dictated by the overall functionality of the substrate. While classic strong acid catalysis is effective, the presence of other acid-labile groups or sensitive moieties, such as the aldehyde in our target substrate, often necessitates milder and more selective approaches. Lewis acid-based methods have emerged as powerful alternatives.

| Method Type | Reagent System | Typical Conditions | Advantages | Potential Issues |

| Brønsted Acid | HCl / H₂O in THF or MeOH | RT to Reflux | Inexpensive, common reagents.[2] | Harsh conditions, low selectivity, potential for side reactions with sensitive substrates.[3] |

| Brønsted Acid | Trifluoroacetic Acid (TFA) / DCM | 0 °C to RT | Effective, relatively volatile acid for easy removal.[4] | Still strongly acidic, may cleave other acid-labile groups (e.g., Boc, Trityl). |

| Lewis Acid | Zinc Bromide (ZnBr₂) / n-PrSH | CH₂Cl₂, 0 °C to RT | Very rapid (5-10 min), mild, and highly selective for MOM ethers.[5][6] | Requires handling of thiol (stench). |

| Lewis Acid | Zinc Triflate (Zn(OTf)₂) | Isopropanol, Reflux | Effective for selective deprotection in the presence of benzyl and silyl ethers.[1] | Requires elevated temperatures. |

| Lewis Acid | TMSOTf / 2,2'-bipyridyl | CH₃CN, 0 °C to RT | Mild, non-acidic conditions suitable for substrates with acid-labile groups.[7] | Reagents are moisture-sensitive and more expensive. |

| Other | Bismuth Triflate (Bi(OTf)₃) | THF / H₂O, RT | "Green" reagent, good functional group compatibility.[1][8] | May require specific solvent systems for optimal performance. |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the deprotection of this compound to 3-hydroxypropanal using two distinct methodologies: a standard Brønsted acid approach and a mild Lewis acid system.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This method employs a strong Brønsted acid in an organic solvent, representing a classic and effective approach for robust substrates.

Causality Behind Choices:

-

TFA: A strong acid that efficiently catalyzes the hydrolysis of the acetal. Its volatility simplifies removal during work-up.

-

DCM: A common, non-protic solvent that provides good solubility for the substrate and does not interfere with the reaction.

-

Saturated NaHCO₃: Used to quench the strong acid, neutralizing it to prevent product degradation during extraction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | N/A | Substrate |

| Dichloromethane (DCM) | Anhydrous | Standard | Reaction Solvent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep | Quenching Agent |

| Saturated Sodium Chloride (NaCl) | Aqueous Solution | In-house prep | Brine Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard | Drying Agent |

| Round-bottom flask, magnetic stirrer, TLC plates, standard glassware | N/A | N/A | N/A |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in Dichloromethane (DCM) to a concentration of approximately 0.05 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (e.g., as part of a 15:1 DCM/TFA solvent mixture as described in literature) to the stirred solution.[4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product, 3-hydroxypropanal, should have a lower Rf value than the starting MOM-protected ether.

-

Quenching: Once TLC analysis indicates full conversion (typically 1-12 hours), dilute the reaction mixture with additional DCM.[4] Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the TFA. Caution: CO₂ evolution will occur.

-

Extraction: Separate the layers. Extract the aqueous phase two additional times with DCM.[4]

-

Washing & Drying: Combine the organic phases and wash once with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude 3-hydroxypropanal can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Mild Deprotection with Zinc Bromide (ZnBr₂) and n-Propylthiol (n-PrSH)

This protocol utilizes a Lewis acid in conjunction with a soft nucleophile, offering a rapid and highly selective method suitable for sensitive substrates.[5][6]

Causality Behind Choices:

-

ZnBr₂: A Lewis acid that coordinates to the ether oxygens of the MOM group, activating it for cleavage without requiring strongly protic conditions.[5]

-

n-PrSH: A soft thiol nucleophile that facilitates the cleavage of the activated MOM group.

-

0 °C to RT: The reaction is highly efficient even at low temperatures, which helps to preserve the integrity of the sensitive aldehyde product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | N/A | Substrate |

| Dichloromethane (DCM) | Anhydrous | Standard | Reaction Solvent |

| Zinc Bromide (ZnBr₂) | Anhydrous | Standard | Lewis Acid Catalyst |

| n-Propylthiol (n-PrSH) | Reagent Grade | Standard | Co-reagent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep | Quenching/Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard | Drying Agent |

| Round-bottom flask, magnetic stirrer, TLC plates, standard glassware | N/A | N/A | N/A |

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the flask to 0 °C.

-

Reagent Addition: To the stirred solution, add n-Propylthiol (2.0 eq.) followed by anhydrous Zinc Bromide (1.0 eq.).[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature. The reaction is typically very fast; monitor closely by TLC. Full conversion is often observed within 5 to 10 minutes.[5][6]

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 3-hydroxypropanal.

General Experimental Workflow

The overall process for MOM deprotection follows a standard synthetic chemistry workflow, which can be visualized as follows.

Caption: A generalized workflow for MOM deprotection experiments.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

-

Reagent-Specific Hazards:

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

n-Propylthiol (n-PrSH): Possesses a powerful and unpleasant odor (stench). It is flammable and harmful if swallowed or inhaled. All work should be conducted in a fume hood, and waste should be quenched appropriately.

-

Zinc Bromide (ZnBr₂): Can cause skin irritation and serious eye damage. It is hygroscopic and should be handled under anhydrous conditions.

-

-

Product Hazards:

Conclusion

The deprotection of the MOM group in this compound is a critical transformation that requires careful selection of reagents to preserve the sensitive aldehyde functionality. While standard Brønsted acid methods like TFA in DCM are effective, milder Lewis acid-catalyzed systems, such as ZnBr₂/n-PrSH, offer a superior alternative, providing rapid conversion and high selectivity under gentle conditions. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and successfully synthesize 3-hydroxypropanal, a valuable intermediate for further synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]

- 9. EP1200381B1 - Process for the preparation of 3-hydroxypropanal - Google Patents [patents.google.com]

- 10. US6284930B1 - Process for the preparation of 3-hydroxypropanal - Google Patents [patents.google.com]

Application Notes and Protocols for the Mild Acidic Cleavage of Methoxymethyl (MOM) Ethers

Introduction: The Strategic Role of MOM Ethers and the Imperative for Mild Deprotection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether stands as a cornerstone for the protection of hydroxyl functionalities. Its popularity stems from its ease of introduction and commendable stability across a broad spectrum of non-acidic reaction conditions, including exposure to organometallics, hydrides, and strong bases.[1] However, the very stability that makes the MOM group a reliable protector also presents a challenge at the deprotection stage.

Traditionally, MOM ether cleavage necessitates harsh acidic conditions, a requirement that is often incompatible with the delicate architectures of complex molecules bearing other acid-sensitive functional groups.[2] This guide provides a comprehensive overview of mild acidic methodologies for the selective cleavage of MOM ethers, offering researchers a toolkit of field-proven protocols to enhance synthetic efficiency and preserve molecular integrity.

Mechanistic Underpinnings of Acid-Catalyzed MOM Ether Cleavage

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing deprotection protocols. The cleavage of a MOM ether under acidic conditions is fundamentally an acid-catalyzed hydrolysis of an acetal.[3][4]

The process is initiated by the protonation of one of the ether oxygens, typically the one further from the protected alcohol (R-group) due to lesser steric hindrance. This protonation event transforms the methoxy group into a good leaving group (methanol). Subsequent departure of methanol generates a highly reactive and resonance-stabilized oxonium ion.[3][5] Nucleophilic attack by water or another nucleophilic species present in the reaction medium on the carbocationic center leads to the formation of a hemiacetal intermediate. This intermediate is unstable and readily collapses, releasing the desired free alcohol and formaldehyde.[3]

Figure 1: Mechanism of acid-catalyzed MOM ether cleavage.

Comparative Analysis of Mild Acidic Deprotection Protocols

The selection of an appropriate deprotection method is contingent upon the substrate's overall functionality and steric environment. Below is a comparative summary of several effective mild acidic protocols.